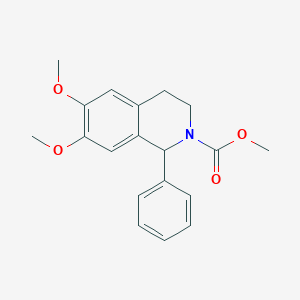
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate, commonly referred to as MDPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. MDPI has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of novel therapeutics.
作用機序
The exact mechanism of action of MDPI is not fully understood. However, it has been proposed that MDPI exerts its analgesic and anti-inflammatory effects by modulating the activity of opioid receptors and inhibiting the production of pro-inflammatory cytokines. MDPI has been found to bind to the mu-opioid receptor with high affinity, which may contribute to its analgesic activity. Additionally, MDPI has been shown to inhibit the production of interleukin-1beta and tumor necrosis factor-alpha, which are pro-inflammatory cytokines that play a key role in the development of inflammation.
Biochemical and Physiological Effects:
MDPI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been found to reduce inflammation in animal models of acute and chronic inflammation. MDPI has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
MDPI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further research. However, there are also limitations to using MDPI in lab experiments. MDPI has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MDPI is not fully understood, which may make it difficult to design experiments to fully elucidate its activity.
将来の方向性
There are several future directions for research on MDPI. One potential direction is to further elucidate the mechanism of action of MDPI. This may involve studying its activity on different opioid receptors and investigating its effects on other signaling pathways involved in pain and inflammation. Additionally, further research is needed to determine the pharmacokinetic and pharmacodynamic properties of MDPI. This may involve studying its absorption, distribution, metabolism, and excretion in animal models. Finally, future research may involve the development of novel analogs of MDPI with improved pharmacological properties.
合成法
The synthesis of MDPI involves the condensation of 2,3-dimethoxybenzaldehyde with N-phenylethylamine followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then esterified with methyl chloroformate to yield MDPI. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been found to exhibit potent activity against thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been shown to reduce inflammation in animal models of acute and chronic inflammation. These findings suggest that MDPI may be a promising candidate for the development of novel analgesics and anti-inflammatory agents.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-22-16-11-14-9-10-20(19(21)24-3)18(13-7-5-4-6-8-13)15(14)12-17(16)23-2/h4-8,11-12,18H,9-10H2,1-3H3 |
InChIキー |
JJLRKLXGFISQFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)









